molecular formula C9H14ClNOS B13217155 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13217155
M. Wt: 219.73 g/mol
InChI Key: CGRFHBLBMARFDN-UHFFFAOYSA-N
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Description

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14ClNOS It is characterized by the presence of a chlorothiophene ring, an ethylamino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and 1-amino-2-propanol.

    Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with the amino group of 1-amino-2-propanol in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of propan-1-ol.

    1-(5-Chlorothiophen-2-yl)ethan-1-ol: Lacks the amino group present in 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H14ClNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

CGRFHBLBMARFDN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

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